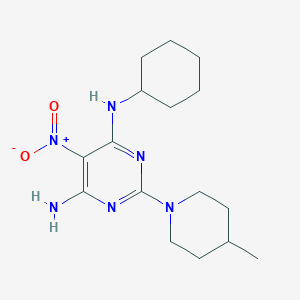![molecular formula C17H17Cl3N2O4S B12482606 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide](/img/structure/B12482606.png)
2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chloro and methoxy groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,3-dichloropropionyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions typically result in the replacement of chloro groups with other functional groups.
Scientific Research Applications
2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methoxy groups may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-N-(2-methoxyphenyl)propanamide
- 3-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide
Uniqueness
2-[N-(3-Chloro-4-methoxyphenyl)methanesulfonamido]-N-(2,3-dichlorophenyl)propanamide is unique due to its combination of sulfonamide, chloro, and methoxy groups This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Properties
Molecular Formula |
C17H17Cl3N2O4S |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,3-dichlorophenyl)propanamide |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-10(17(23)21-14-6-4-5-12(18)16(14)20)22(27(3,24)25)11-7-8-15(26-2)13(19)9-11/h4-10H,1-3H3,(H,21,23) |
InChI Key |
CHTGQNWJKUFXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12482523.png)
![2-amino-4-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]-5-(phenylcarbonyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B12482541.png)
![Propyl 5-{[(2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482544.png)
![N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}acetamide](/img/structure/B12482549.png)
![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482552.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12482553.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B12482560.png)
![7,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12482568.png)

![N~2~-(3-chlorophenyl)-N-[4-(diethylsulfamoyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12482579.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482585.png)

![1-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482597.png)
![4-[benzyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12482604.png)
